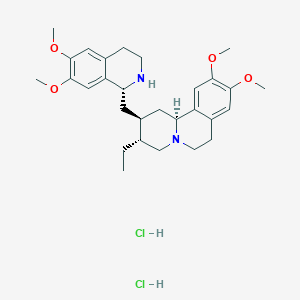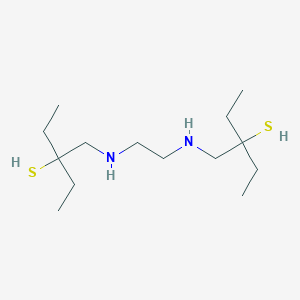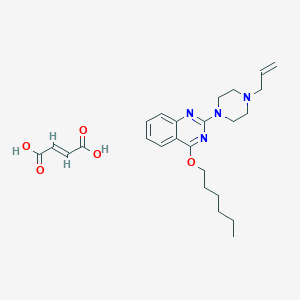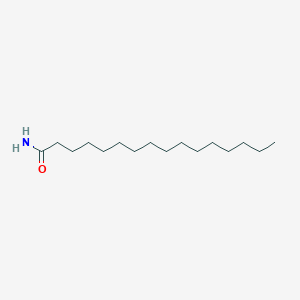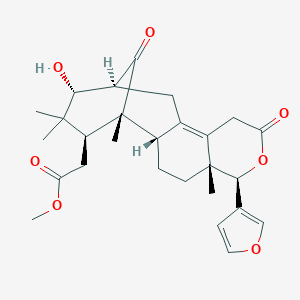
Proceranolide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Proceranolide is a cyclic peptide that has recently gained attention due to its potential applications in scientific research. This peptide is a natural product that has been isolated from a marine sponge, and it has shown promising results in various studies related to drug discovery, cancer research, and neurobiology.
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
Proceranolide, derived from various plant sources, exhibits a range of pharmacological activities. Notably, a compound from "Cedrela fissilis Vell." seeds, including this compound, showed moderate antimycobacterial activity, considerable inhibition of nitric oxide production, and low cytotoxicity, indicating its potential in antimycobacterial applications (Nogueira et al., 2021).
Synthesis and Characterization
The enantioselective total synthesis of this compound has been achieved, providing insights into its chemical structure and potential applications. This synthesis contributes to the understanding of its bioactivity and potential therapeutic uses (Faber et al., 2012).
Related Compounds and Activities
While specific studies on this compound are limited, research on related compounds and plants from which this compound is derived, such as Calotropis procera, offers insights into the potential applications of this compound. For instance, Calotropis procera has shown various pharmacological activities, including antimicrobial, antinociceptive, and anti-inflammatory effects, which might be indicative of this compound's potential uses (Ramos et al., 2009), (Bharti et al., 2010).
Eigenschaften
CAS-Nummer |
1915-68-0 |
|---|---|
Molekularformel |
C27H34O7 |
Molekulargewicht |
470.6 g/mol |
IUPAC-Name |
methyl 2-[(1R,2S,5R,6R,13S,14R,16S)-6-(furan-3-yl)-14-hydroxy-1,5,15,15-tetramethyl-8,17-dioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-10-en-16-yl]acetate |
InChI |
InChI=1S/C27H34O7/c1-25(2)19(12-20(28)32-5)27(4)17-6-8-26(3)18(15(17)10-16(22(25)30)23(27)31)11-21(29)34-24(26)14-7-9-33-13-14/h7,9,13,16-17,19,22,24,30H,6,8,10-12H2,1-5H3/t16-,17-,19-,22+,24-,26+,27+/m0/s1 |
InChI-Schlüssel |
WAIKPAHSFOBDTD-OLJNMEOCSA-N |
Isomerische SMILES |
C[C@@]12CC[C@H]3C(=C1CC(=O)O[C@H]2C4=COC=C4)C[C@H]5[C@H](C([C@@H]([C@@]3(C5=O)C)CC(=O)OC)(C)C)O |
SMILES |
CC1(C(C2(C3CCC4(C(OC(=O)CC4=C3CC(C1O)C2=O)C5=COC=C5)C)C)CC(=O)OC)C |
Kanonische SMILES |
CC1(C(C2(C3CCC4(C(OC(=O)CC4=C3CC(C1O)C2=O)C5=COC=C5)C)C)CC(=O)OC)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



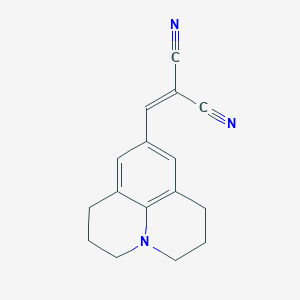
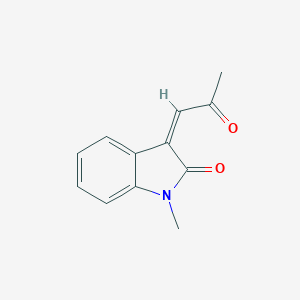




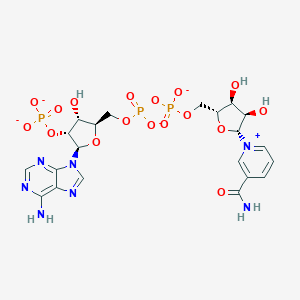
![5-Trifluoromethylbenzo[b]thiophene](/img/structure/B162923.png)
